Cas no 2137549-11-0 (7-cyclopropyl-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol)

7-Cyclopropyl-2-(propan-2-yl)-1,2,4-triazolo[1,5-a]pyridin-5-ol is a heterocyclic compound featuring a fused triazolopyridine core with cyclopropyl and isopropyl substituents. Its structural complexity imparts distinct physicochemical properties, including potential stability and selective reactivity, making it valuable in pharmaceutical and agrochemical research. The presence of the hydroxyl group at the 5-position enhances its polarity, facilitating derivatization for tailored applications. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture ensures reproducibility in synthetic pathways, supporting its use in method development and structure-activity relationship studies.
7-cyclopropyl-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol structure
2137549-11-0 structure
Product name:7-cyclopropyl-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol
CAS No:2137549-11-0
MF:C12H15N3O
MW:217.267002344131
CID:6513398
PubChem ID:165717406

7-cyclopropyl-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol Chemical and Physical Properties

Names and Identifiers

    • 7-cyclopropyl-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol
    • EN300-1078049
    • 2137549-11-0
    • 7-cyclopropyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol
    • Inchi: 1S/C12H15N3O/c1-7(2)12-13-10-5-9(8-3-4-8)6-11(16)15(10)14-12/h5-8H,3-4H2,1-2H3,(H,13,14)
    • InChI Key: LNIUFTLWCKAGDL-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C=C2N=C(C(C)C)NN21)C1CC1

Computed Properties

  • Exact Mass: 217.121512110g/mol
  • Monoisotopic Mass: 217.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 44.7Ų

7-cyclopropyl-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1078049-1.0g
7-cyclopropyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol
2137549-11-0
1g
$743.0 2023-06-10
Enamine
EN300-1078049-10.0g
7-cyclopropyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol
2137549-11-0
10g
$3191.0 2023-06-10
Enamine
EN300-1078049-5g
7-cyclopropyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol
2137549-11-0 95%
5g
$2152.0 2023-10-28
Enamine
EN300-1078049-0.25g
7-cyclopropyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol
2137549-11-0 95%
0.25g
$683.0 2023-10-28
Enamine
EN300-1078049-10g
7-cyclopropyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol
2137549-11-0 95%
10g
$3191.0 2023-10-28
Enamine
EN300-1078049-5.0g
7-cyclopropyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol
2137549-11-0
5g
$2152.0 2023-06-10
Enamine
EN300-1078049-1g
7-cyclopropyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol
2137549-11-0 95%
1g
$743.0 2023-10-28
Enamine
EN300-1078049-2.5g
7-cyclopropyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol
2137549-11-0 95%
2.5g
$1454.0 2023-10-28
Enamine
EN300-1078049-0.5g
7-cyclopropyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol
2137549-11-0 95%
0.5g
$713.0 2023-10-28
Enamine
EN300-1078049-0.05g
7-cyclopropyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-5-ol
2137549-11-0 95%
0.05g
$624.0 2023-10-28

Additional information on 7-cyclopropyl-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol

Comprehensive Overview of 7-cyclopropyl-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol (CAS No. 2137549-11-0)

The compound 7-cyclopropyl-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol (CAS No. 2137549-11-0) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This triazolo-pyridine derivative combines a cyclopropyl group and an isopropyl moiety, which are known to influence the compound's physicochemical properties and interaction with biological targets. Researchers are particularly interested in its applications as a kinase inhibitor or antimicrobial agent, aligning with current trends in drug discovery for combating resistant pathogens and chronic diseases.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for targeted therapies with fewer side effects. The structural complexity of 7-cyclopropyl-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol makes it a promising candidate for structure-activity relationship (SAR) studies. Its triazole and pyridine rings are frequently explored in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. This compound's hydroxyl group at the 5-position further enhances its potential for hydrogen bonding, a critical factor in drug-receptor interactions.

From a synthetic chemistry perspective, the preparation of CAS No. 2137549-11-0 involves multi-step organic reactions, including cyclization and functional group transformations. Optimizing its yield and purity is a key focus for industrial-scale production, especially given the growing interest in green chemistry and sustainable synthesis methods. Researchers are also investigating its stability under various pH conditions, as this impacts its shelf life and formulation compatibility—a hot topic in pharmaceutical development.

The agrochemical sector has shown interest in this compound due to its potential as a plant growth regulator or pesticide intermediate. With global emphasis on food security and sustainable agriculture, derivatives of triazolo-pyridines are being evaluated for their eco-friendly profiles and efficacy against crop pathogens. Computational modeling studies suggest that 7-cyclopropyl-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol may interact with plant hormone pathways, though empirical validation is ongoing.

Analytical characterization of this compound typically employs techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with regulatory standards for purity assessment—a critical requirement in both pharmaceutical and agrochemical applications. Recent advancements in high-throughput screening have accelerated its evaluation in combinatorial libraries, addressing the demand for faster drug discovery pipelines.

In conclusion, 7-cyclopropyl-2-(propan-2-yl)-1,2,4triazolo1,5-apyridin-5-ol represents a versatile scaffold with cross-disciplinary relevance. Its exploration aligns with contemporary scientific priorities, including precision medicine, antibiotic alternatives, and green synthesis. As research progresses, this compound may emerge as a cornerstone in next-generation therapeutic and agricultural solutions.

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